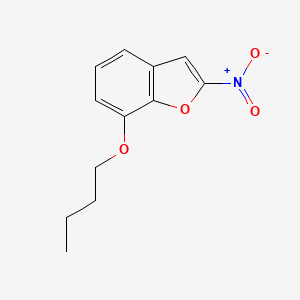
7-Butoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butoxy-2-nitro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by a butoxy group at the 7th position and a nitro group at the 2nd position on the benzofuran ring, exhibits unique chemical properties that make it of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-2-nitro-1-benzofuran typically involves the nitration of 7-butoxy-1-benzofuran. The process can be summarized as follows:
Starting Material: 7-butoxy-1-benzofuran.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Butoxy-2-nitro-1-benzofuran is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. . The nitro group in this compound can be a key functional group for bioactivity, making it a candidate for drug development studies.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.
Wirkmechanismus
The mechanism of action of 7-butoxy-2-nitro-1-benzofuran in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is similar to other nitroaromatic compounds, which are known to exert their effects through the generation of reactive oxygen species and subsequent oxidative stress.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-nitro-1-benzofuran: Similar structure with a methoxy group instead of a butoxy group.
7-Ethoxy-2-nitro-1-benzofuran: Ethoxy group substitution.
2-Nitrobenzofuran: Lacks the butoxy group, simpler structure.
Uniqueness: 7-Butoxy-2-nitro-1-benzofuran is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the butoxy and nitro groups provides a distinct set of chemical properties that differentiate it from other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
56897-26-8 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
7-butoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C12H13NO4/c1-2-3-7-16-10-6-4-5-9-8-11(13(14)15)17-12(9)10/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
QJPRDKDICUJINV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




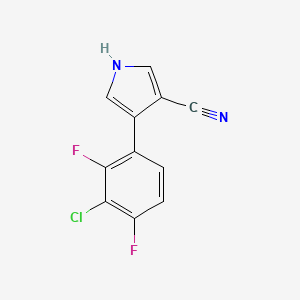

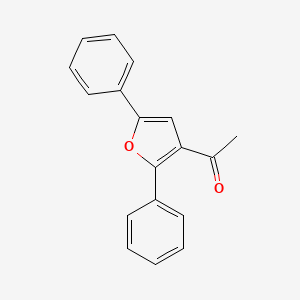

![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

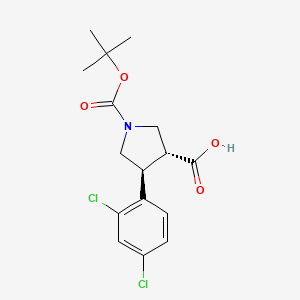
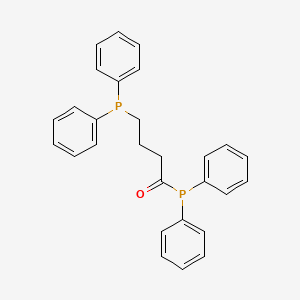
![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
